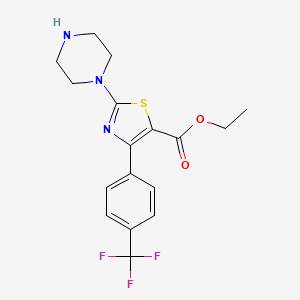![molecular formula C14H8N2O8 B13782010 3,3'-Dinitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B13782010.png)
3,3'-Dinitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Dinitro-[1,1’-biphenyl]-4,4’-dicarboxylic acid: is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two nitro groups (-NO₂) attached to the biphenyl structure at the 3 and 3’ positions, and two carboxylic acid groups (-COOH) at the 4 and 4’ positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dinitro-[1,1’-biphenyl]-4,4’-dicarboxylic acid typically involves the nitration of biphenyl derivatives. One common method is the nitration of 4,4’-dicarboxy-[1,1’-biphenyl] using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. The use of advanced reaction control systems ensures high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions: 3,3’-Dinitro-[1,1’-biphenyl]-4,4’-dicarboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH₂) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents.
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 3,3’-Diamino-[1,1’-biphenyl]-4,4’-dicarboxylic acid.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Oxidation: Anhydrides or esters of the biphenyl dicarboxylic acid.
科学研究应用
Chemistry: 3,3’-Dinitro-[1,1’-biphenyl]-4,4’-dicarboxylic acid is used as a precursor in the synthesis of various biphenyl derivatives. It serves as an important intermediate in the preparation of dyes, pigments, and other organic compounds.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its use in developing new therapeutic agents.
Medicine: In medicinal chemistry, the compound is investigated for its potential as a building block in drug design. Its unique structure allows for the modification of its functional groups to create novel pharmaceuticals.
Industry: The compound finds applications in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs). Its derivatives are also used in the manufacture of specialty chemicals and polymers.
作用机制
The mechanism of action of 3,3’-Dinitro-[1,1’-biphenyl]-4,4’-dicarboxylic acid and its derivatives involves interactions with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity and function. The compound’s ability to undergo various chemical transformations makes it a versatile tool in studying biochemical pathways and developing new therapeutic agents.
相似化合物的比较
3,3’-Dinitro-[1,1’-biphenyl]-4,4’-diamine: Similar structure but with amino groups instead of carboxylic acid groups.
3,3’-Dinitro-[1,1’-biphenyl]-4,4’-dimethyl: Similar structure but with methyl groups instead of carboxylic acid groups.
3,3’-Dinitro-[1,1’-biphenyl]-4,4’-dihydroxy: Similar structure but with hydroxyl groups instead of carboxylic acid groups.
Uniqueness: 3,3’-Dinitro-[1,1’-biphenyl]-4,4’-dicarboxylic acid is unique due to the presence of both nitro and carboxylic acid groups, which impart distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.
属性
分子式 |
C14H8N2O8 |
|---|---|
分子量 |
332.22 g/mol |
IUPAC 名称 |
4-(4-carboxy-3-nitrophenyl)-2-nitrobenzoic acid |
InChI |
InChI=1S/C14H8N2O8/c17-13(18)9-3-1-7(5-11(9)15(21)22)8-2-4-10(14(19)20)12(6-8)16(23)24/h1-6H,(H,17,18)(H,19,20) |
InChI 键 |
BJGAUOBYBUEMAP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


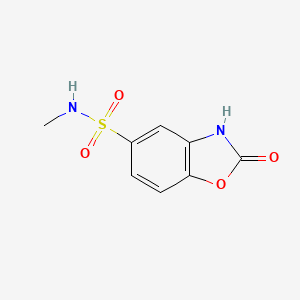
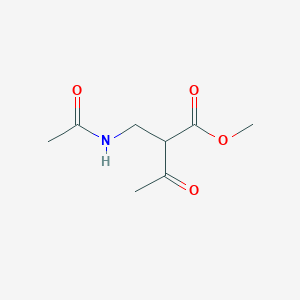
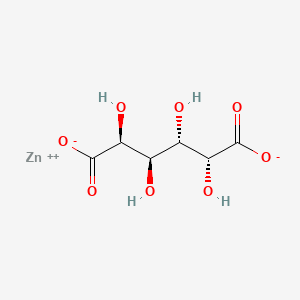
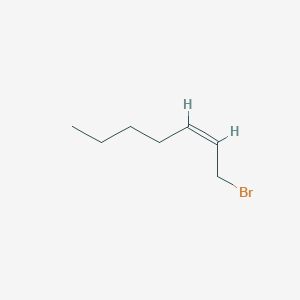
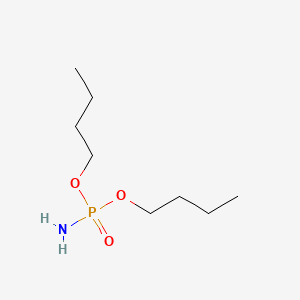
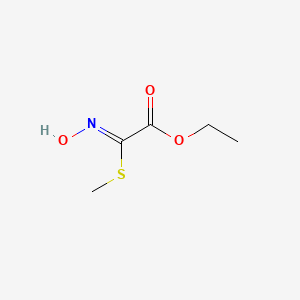
![N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide;dihydrochloride](/img/structure/B13781982.png)
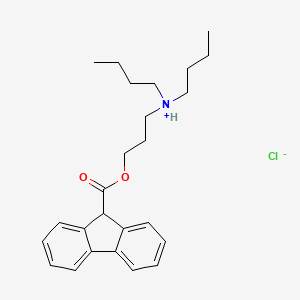

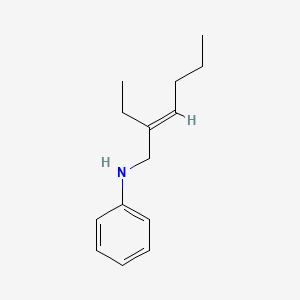
![1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate](/img/structure/B13781994.png)


